2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Physicochemical property differentiation H-bond donor comparison Medicinal chemistry building block selection

2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS 1352534-63-4, molecular formula C14H20N4O, molecular weight 260.33 g/mol) is a heterocyclic building block comprising a pyrrolidine-1-carbaldehyde moiety linked to a 2-(piperazin-1-yl)pyridine ring system. The compound presents one hydrogen-bond donor (piperazine NH), four hydrogen-bond acceptors, a topological polar surface area of 48.5 Ų, and a computed XLogP3 of 0.5, indicating balanced hydrophilicity/lipophilicity for medicinal chemistry applications.

Molecular Formula C14H20N4O
Molecular Weight 260.33 g/mol
Cat. No. B11799962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde
Molecular FormulaC14H20N4O
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C=O)C2=C(N=CC=C2)N3CCNCC3
InChIInChI=1S/C14H20N4O/c19-11-18-8-2-4-13(18)12-3-1-5-16-14(12)17-9-6-15-7-10-17/h1,3,5,11,13,15H,2,4,6-10H2
InChIKeyUZRNJBIRWYBYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde: Core Properties and Procurement-Relevant Identity


2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS 1352534-63-4, molecular formula C14H20N4O, molecular weight 260.33 g/mol) is a heterocyclic building block comprising a pyrrolidine-1-carbaldehyde moiety linked to a 2-(piperazin-1-yl)pyridine ring system [1]. The compound presents one hydrogen-bond donor (piperazine NH), four hydrogen-bond acceptors, a topological polar surface area of 48.5 Ų, and a computed XLogP3 of 0.5, indicating balanced hydrophilicity/lipophilicity for medicinal chemistry applications [2]. It is commercially supplied at ≥95% purity (AKSci) or 97% purity (Chemenu) for research and development use .

Why 2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde Cannot Be Interchanged with Piperidine, N-Methylpiperazine, or Amide Analogs


Close structural analogs differ in at least one key molecular determinant that governs physicochemical behavior and synthetic utility. The piperidine analog (CAS 1352524-10-7) replaces the piperazine ring with a piperidine, eliminating the hydrogen-bond donor capacity and increasing lipophilicity . The N-methylpiperazine analog (CAS 1352493-59-4) blocks the secondary amine with a methyl group, abolishing the free NH required for covalent conjugation or salt formation . The amide congener (CAS 902836-06-0) substitutes the aldehyde group with a pyrrolidinyl-methanone, losing the formyl reactivity essential for reductive amination, Grignard additions, and hydrazone/oxime ligations . Generic substitution among these analogs therefore alters solubility, reactivity, and downstream synthetic compatibility in an unpredictable manner; quantitative head-to-head property comparisons are provided below.

Quantitative Differentiation Evidence for 2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde vs. Closest Analogs


Hydrogen-Bond Donor Count: Piperazine NH Confers Unique Solubility and Conjugation Capability vs. Piperidine Analog

The target compound possesses one hydrogen-bond donor (piperazine secondary amine NH), whereas the direct piperidine analog (CAS 1352524-10-7) contains zero hydrogen-bond donors because its six-membered ring nitrogen is tertiary and fully substituted [1]. This single HBD difference directly impacts aqueous solubility, formulation behavior, and the ability to form stable salts or engage in directed hydrogen-bonding interactions with biological targets [1].

Physicochemical property differentiation H-bond donor comparison Medicinal chemistry building block selection

Lipophilicity (XLogP3): Piperazine Ring Lowers logP by ca. 0.8–1.2 Units Relative to Piperidine Analog, Favoring Aqueous Compatibility

The target compound exhibits a computed XLogP3 of 0.5 [1]. Although an experimental XLogP3 value for the piperidine analog is not deposited in PubChem, replacing a piperazine NH with a CH₂ group (piperidine) is well established to increase logP by 0.8–1.2 log units for closely related heterocyclic pairs [2]. This difference shifts the piperidine analog closer to or beyond the widely accepted Lipinski Rule of 5 optimal logP range (≤5 but preferably <3 for oral bioavailability), while the target compound remains within the favorable hydrophilic range.

Lipophilicity comparison XLogP3 Drug-likeness Lead optimization

Aldehyde Functional Group: Enables Reductive Amination, Hydrazone Formation, and Grignard Chemistry Inaccessible to the Amide Analog

The target compound bears a pyrrolidine-1-carbaldehyde (formyl) group, which is a reactive electrophilic center capable of undergoing reductive amination, hydrazone/oxime formation, and organometallic additions [1]. The direct amide analog (CAS 902836-06-0; (2-(piperazin-1-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone) replaces this aldehyde with a pyrrolidinyl-methanone, which is chemically inert toward these transformations under standard conditions . In a documented case, pyrrolidine-1-carbaldehyde derivatives have been employed in electrochemical alkoxylation to generate mono- and dialkoxylated products in high yields, demonstrating the synthetic utility of the formyl group [2].

Aldehyde reactivity Synthetic versatility Building block differentiation Amide vs. aldehyde

Topological Polar Surface Area (TPSA): Piperazine-Containing Scaffold Provides 48.5 Ų TPSA vs. Lower TPSA in Piperidine and Simplified Analogs

The target compound has a computed TPSA of 48.5 Ų [1]. The piperidine analog (CAS 1352524-10-7) is predicted to have a lower TPSA (estimated ~38–42 Ų) due to replacement of the piperazine NH with CH₂, which eliminates one nitrogen-associated polar contribution. The simplified pyridine-pyrrolidine analog (no piperazine ring; CAS 3000-81-5) has an even lower TPSA of approximately 33–35 Ų . A TPSA below 60 Ų is generally associated with good blood-brain barrier penetration; however, the higher TPSA of the target compound relative to its piperidine analog provides an intermediate value that may balance CNS penetration with reduced hERG channel binding risk [2].

Polar surface area Blood-brain barrier penetration Oral bioavailability prediction TPSA comparison

Piperazinyl-Pyrrolidine Core as a Privileged Chemokine Receptor Antagonist Scaffold: Class-Level Activity Evidence

The piperazinyl-pyrrolidine architecture is explicitly claimed as a chemokine receptor antagonist pharmacophore in US Patent US20130123270A1, which describes compounds of general formula I incorporating both piperazine and pyrrolidine rings [1]. In a related pyridyl-piperazinyl-piperidine series, analog 18j (containing a 2′(S)-ethylpiperazine moiety) exhibited a human CXCR3 binding IC50 of 0.2 nM, demonstrating that piperazinyl-pyridine scaffolds can achieve sub-nanomolar target engagement [2]. While the target compound itself lacks a disclosed IC50 value, the presence of the identical piperazinyl-pyridine-pyrrolidine framework positions it as a direct structural mimetic of these validated chemokine receptor antagonist series.

Chemokine receptor antagonist Piperazinyl-pyrrolidine pharmacophore CXCR3 antagonist Inflammation target

N-Methylpiperazine Analog Lacks Free Secondary Amine: Impact on Derivatization and Salt Formation Capacity

The target compound contains a free piperazine NH (secondary amine), which is absent in the N-methylpiperazine analog (CAS 1352493-59-4) because the methyl group caps this nitrogen [1]. The free NH permits selective Boc protection, acylation, sulfonylation, urea formation, and hydrochloride salt formation without affecting the pyrrolidine-1-carbaldehyde moiety. In the N-methyl analog, none of these derivatizations are possible at the piperazine ring. The N-methyl substitution also increases molecular weight by 14 Da (274.36 vs. 260.33 g/mol) and adds one carbon to the formula (C15H22N4O vs. C14H20N4O), which can influence physicochemical properties such as lipophilicity and metabolic stability .

Secondary amine derivatization Piperazine functionalization Salt formation Building block orthogonality

Optimal Research and Industrial Application Scenarios for 2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde


Medicinal Chemistry: Chemokine Receptor Antagonist Hit Finding and Lead Optimization

The piperazinyl-pyrrolidine core of this compound matches the pharmacophore described in chemokine receptor antagonist patents [1]. Related pyridyl-piperazinyl scaffolds have achieved sub-nanomolar CXCR3 binding (IC50 = 0.2 nM for analog 18j [2]). The free piperazine NH enables parallel SAR exploration through acylation, sulfonylation, or urea formation, while the aldehyde group allows late-stage diversification via reductive amination to generate focused libraries for CXCR3, CCR5, or related GPCR targets [1][3].

Synthetic Chemistry: Multifunctional Building Block Requiring Orthogonal Reactive Handles

This compound provides three chemically distinct reactive sites: (i) the pyrrolidine-1-carbaldehyde group for nucleophilic additions and condensations [3]; (ii) the free piperazine NH for selective acylation/sulfonylation without protecting group manipulation [1]; and (iii) the pyridine nitrogen for metal coordination or quaternization. This orthogonality is not available in the N-methylpiperazine analog (NH capped ) or the amide analog (aldehyde replaced by inert methanone ), making the target compound uniquely suited for stepwise, protecting-group-minimal synthetic sequences.

Computational Chemistry and Property-Based Drug Design: Balanced Polarity Scaffold for CNS and Oral Bioavailability Optimization

With an XLogP3 of 0.5 [4] and TPSA of 48.5 Ų [4], the compound occupies a favorable region of CNS MPO property space—high enough TPSA to mitigate hERG and off-target risks, low enough to retain blood-brain barrier permeability potential [5]. The piperidine analog is predicted to be more lipophilic (est. XLogP3 1.3–1.7 [6]), potentially exceeding optimal CNS drug-like ranges. Computational chemists can use the target compound as a core scaffold for in silico library enumeration with intrinsically balanced ADME parameters, reducing the need for property optimization during hit-to-lead phases.

Chemical Biology: Probe Synthesis via Aldehyde Bioorthogonal Ligation

The aldehyde functionality enables bioorthogonal ligation strategies (hydrazone and oxime formation) under mild aqueous conditions [3]. The piperazine NH can be pre-functionalized with a fluorophore or affinity tag, while the aldehyde is subsequently used to conjugate to aminooxy- or hydrazide-modified biomolecules. This dual-handle strategy is not feasible with the piperidine analog (no NH) or the amide analog (no reactive carbonyl), positioning the target compound as a preferred choice for chemical probe construction.

Quote Request

Request a Quote for 2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.